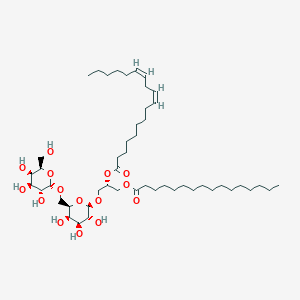

Digalactosyldiacylglycerol

Description

Properties

IUPAC Name |

[(2S)-1-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H88O15/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-41(52)62-37(34-59-40(51)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-60-48-47(58)45(56)43(54)39(64-48)36-61-49-46(57)44(55)42(53)38(33-50)63-49/h11,13,17-18,37-39,42-50,53-58H,3-10,12,14-16,19-36H2,1-2H3/b13-11-,18-17-/t37-,38-,39-,42+,43+,44+,45+,46-,47-,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXMUPATKGLZAP-DXLAUQRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H88O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201103106 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145033-48-3 | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145033-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-[(1-Oxohexadecyl)oxy]-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl 6-O-α-D-galactopyranosyl-β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201103106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Digalactosyldiacylglycerol (DGDG): A Comprehensive Technical Guide on Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digalactosyldiacylglycerol (DGDG) is a major polar lipid found in the membranes of photosynthetic organisms, including plants, algae, and some bacteria. As a key component of thylakoid membranes within chloroplasts, DGDG plays an indispensable role in photosynthesis and overall plant health. Its unique structure and functional versatility have also garnered interest in the field of drug development for its potential as an adjuvant and its anti-inflammatory properties. This technical guide provides an in-depth exploration of the structure, function, and experimental analysis of DGDG, tailored for professionals in research and development.

Molecular Structure of Digalactosyldiacylglycerol

Digalactosyldiacylglycerol is a glycosylglycerolipid with a precisely defined molecular architecture. It consists of a glycerol backbone where the sn-1 and sn-2 positions are esterified with fatty acids, and the sn-3 position is linked to a digalactosyl headgroup via a glycosidic bond.[1] The two galactose units are typically linked in an α(1→6) configuration. The fatty acid composition of DGDG can vary depending on the organism and environmental conditions, but in plants, it is often enriched with polyunsaturated fatty acids such as linolenic acid (18:3).[2]

Key Functions of Digalactosyldiacylglycerol

DGDG's functions are multifaceted, extending from structural roles in membrane organization to active participation in cellular responses to environmental cues.

Role in Photosynthesis and Chloroplast Structure

DGDG is a major constituent of the thylakoid membranes in chloroplasts, making up approximately 29% of the total lipid content in higher plants.[2] It is essential for the proper functioning of both Photosystem I (PSI) and Photosystem II (PSII).[3] Specifically, DGDG is required for the stabilization of the oxygen-evolving complex of PSII.[4] Mutants deficient in DGDG exhibit impaired photosynthetic electron flow and reduced photosynthetic capacity.[3][4]

In dark-grown plants, DGDG is crucial for the formation of the internal membrane structures of etioplasts, known as prolamellar bodies (PLBs) and prothylakoids.[5][6][7] The proper organization of these structures is a prerequisite for the rapid development of functional chloroplasts upon exposure to light.

Membrane Biogenesis and Stability

DGDG is classified as a bilayer-forming lipid, which contrasts with the non-bilayer-forming nature of monogalactosyldiacylglycerol (MGDG), the other major galactolipid in thylakoids.[2][8] The ratio of MGDG to DGDG is critical for maintaining the structural integrity and stability of thylakoid membranes.[8][9] This balance is crucial for accommodating the dynamic processes of photosynthesis and for adapting to environmental stresses.

Phosphate Homeostasis

Under conditions of phosphate deprivation, plants remodel their membrane lipid composition to conserve phosphate. DGDG synthesis is significantly induced, and it replaces phospholipids in both plastidial and extraplastidial membranes, such as the plasma membrane and tonoplast.[3][10][11][12] This adaptive response makes phosphate available for other essential cellular processes.

Stress Response

DGDG plays a significant role in the plant's response to various abiotic stresses:

-

Drought Stress: An increase in DGDG content is associated with drought tolerance in plants like cowpea.[13] It is hypothesized that the accumulation of DGDG in extrachloroplastic membranes contributes to the plant's ability to withstand arid conditions.

-

High Light Stress: DGDG is important for protecting the photosynthetic apparatus from photoinhibition under high light conditions.[14] Mutants lacking DGDG show increased sensitivity to high light stress.

-

Chilling and Freezing Stress: The restructuring of glycerolipids, including DGDG, is a key component of the cold stress response, helping to maintain membrane fluidity and prevent phase transitions that could damage the cell.[15]

Symbiotic Nitrogen Fixation

In leguminous plants, DGDG is a key component of the symbiosome membrane, which encloses the nitrogen-fixing bacteroids in root nodules.[16] The synthesis of DGDG is essential for the proper development of nodules and for efficient symbiotic nitrogen fixation.

Quantitative Data on DGDG

The following tables summarize quantitative data regarding the abundance and composition of DGDG in various contexts.

Table 1: Relative Abundance of DGDG in Plant Membranes

| Membrane | Organism | DGDG Content (% of total lipids) | Reference |

| Thylakoid | Higher Plants | 29 | [2] |

| Etiolated Seedling (dgd1 mutant) | Arabidopsis thaliana | 20% of wild-type | [5] |

| Wild Type Leaf | Arabidopsis thaliana | ~15 | [4] |

| dgd1 Mutant Leaf | Arabidopsis thaliana | 1 | [4] |

Table 2: Changes in DGDG Content Under Phosphate Limitation in Arabidopsis thaliana

| Genotype | Condition | DGDG (mol %) | Reference |

| Wild Type | + Phosphate | 15.8 | [11] |

| Wild Type | - Phosphate | 27.8 | [11] |

| dgd1 | + Phosphate | 1.1 | [11] |

| dgd1 | - Phosphate | 9.1 | [11] |

| dgd2 | + Phosphate | 15.5 | [11] |

| dgd2 | - Phosphate | 25.1 | [11] |

| dgd1 dgd2 | + Phosphate | Trace | [11] |

| dgd1 dgd2 | - Phosphate | Trace | [11] |

Experimental Protocols

Lipid Extraction from Plant Tissues

A common and effective method for extracting a broad range of lipids, including DGDG, from plant tissues is a single-step extraction using a mixture of chloroform, isopropanol, methanol, and water. To prevent enzymatic degradation by lipases, it is crucial to rapidly inactivate these enzymes, often by immersing the tissue in hot isopropanol.[17][18]

Protocol for General Lipid Extraction:

-

Immediately after harvesting, immerse the plant tissue (e.g., 1 gram) in 3 mL of pre-heated (75°C) isopropanol containing 0.01% butylated hydroxytoluene (BHT) to inhibit lipases and oxidation.[19]

-

Maintain the temperature for 15 minutes.

-

Add 1.5 mL of chloroform and 0.6 mL of water.

-

Agitate the mixture at room temperature for 1 hour.

-

Transfer the lipid extract to a new glass tube.

-

Add 4 mL of a chloroform:methanol (2:1, v/v) solution with 0.01% BHT to the remaining plant tissue and shake for 30 minutes.

-

Combine the lipid extracts.

-

To induce phase separation, add 1 M KCl and 0.2 M H₃PO₄.[17]

-

Centrifuge to separate the phases. The lower chloroform phase containing the lipids is collected.

-

The solvent is then evaporated under a stream of nitrogen gas.

Separation by Thin-Layer Chromatography (TLC)

TLC is a widely used technique for separating different lipid classes.[20][21][22]

Protocol for DGDG Separation by TLC:

-

Prepare a TLC plate (Silica gel 60).

-

Dissolve the dried lipid extract in a small volume of a chloroform:methanol mixture (e.g., 2:1, v/v).

-

Apply the lipid solution as a spot or a band onto the TLC plate.

-

Develop the plate in a TLC chamber containing a solvent system suitable for separating glycolipids. A common solvent system is chloroform:methanol:water (65:25:4, v/v/v).[23]

-

After development, dry the plate.

-

Visualize the separated lipids. Non-destructive visualization can be achieved by spraying with a primuline solution and viewing under UV light.[20][21] For specific detection of glycolipids, a reagent such as orcinol-sulfuric acid can be used, which gives a characteristic color upon heating.[20]

Structural Analysis by Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are powerful tools for the detailed structural characterization of DGDG, including the determination of its fatty acid composition and their positions on the glycerol backbone.[24][25][26]

General Workflow for MS Analysis of DGDG:

-

The DGDG spot from the TLC plate can be scraped and the lipid eluted for subsequent analysis. Alternatively, DGDG can be analyzed as part of a total lipid extract using liquid chromatography coupled to mass spectrometry (LC-MS).

-

For ESI-MS in positive ion mode, DGDG is often detected as an adduct, such as [M+NH₄]⁺ or [M+Na]⁺.[24][26]

-

In MS/MS experiments, fragmentation of the precursor ion provides structural information. The neutral loss of the digalactosyl headgroup is a characteristic fragmentation pattern.[24] The masses of the resulting fragment ions can be used to identify the fatty acyl chains.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural determination of glycolipids like DGDG.[1] It allows for the determination of the sugar head group's structure, the anomeric configurations of the glycosidic linkages, and the overall stereochemistry of the molecule.[1][27] Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments are employed on purified DGDG samples.[28]

Signaling Pathways and Experimental Workflows

DGDG Biosynthesis Pathway

DGDG is synthesized in the chloroplast envelope membranes through a two-step process involving two key enzymes: MGDG synthase (MGD1) and DGDG synthases (DGD1 and DGD2).[8][29][30]

Caption: DGDG Biosynthesis Pathway in Plant Chloroplasts.

DGDG's Role in Phosphate Starvation Response

Under phosphate limitation, the expression of DGDG synthases, particularly DGD2, is induced, leading to increased DGDG production for membrane remodeling.[3][31]

Caption: Signaling Cascade for DGDG Accumulation during Phosphate Starvation.

Experimental Workflow for DGDG Analysis

A typical experimental workflow for the comprehensive analysis of DGDG from a biological sample is outlined below.

Caption: Experimental Workflow for the Analysis of DGDG.

Conclusion

Digalactosyldiacylglycerol is a lipid of profound importance in the plant kingdom, with its roles extending from the fundamental processes of photosynthesis to adaptive responses to environmental stress. Its unique structural properties and biological functions also make it a molecule of interest for potential applications in drug development. A thorough understanding of its structure, function, and the methodologies for its study is crucial for advancing research in plant biology, biochemistry, and biotechnology. This guide provides a solid foundation for researchers and professionals working with this essential glycolipid.

References

- 1. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. The Role of Diglycosyl Lipids in Photosynthesis and Membrane Lipid Homeostasis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Digalactosyldiacylglycerol Is Required for Stabilization of the Oxygen-Evolving Complex in Photosystem II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. plantae.org [plantae.org]

- 6. mdpi.com [mdpi.com]

- 7. Digalactosyldiacylglycerol Is Essential for Organization of the Membrane Structure in Etioplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 9. Galactoglycerolipid Lipase PGD1 Is Involved in Thylakoid Membrane Remodeling in Response to Adverse Environmental Conditions in Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DGDG and Glycolipids in Plants and Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Digalactosyldiacylglycerol (DGDG) [benchchem.com]

- 13. Drought stress and rehydration affect the balance between MGDG and DGDG synthesis in cowpea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lack of digalactosyldiacylglycerol increases the sensitivity of Synechocystis sp. PCC 6803 to high light stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Plant materials | Cyberlipid [cyberlipid.gerli.com]

- 19. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 20. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]

- 22. Determination of Glycolipid Ligands of Carbohydrate-Binding Proteins Directly on Thin Layer Chromatograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. TLC of glycosphingolipids | Cyberlipid [cyberlipid.gerli.com]

- 24. researchgate.net [researchgate.net]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. tandfonline.com [tandfonline.com]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

- 30. pnas.org [pnas.org]

- 31. DGD2, an arabidopsis gene encoding a UDP-galactose-dependent digalactosyldiacylglycerol synthase is expressed during growth under phosphate-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core of Chloroplast Membranes: An In-depth Technical Guide to Digalactosyldiacylglycerol (DGDG) Biosynthesis in Plants

For: Researchers, scientists, and drug development professionals.

Abstract

Digalactosyldiacylglycerol (DGDG) is a major lipid component of photosynthetic membranes in plants, playing a crucial role in the structural integrity and function of chloroplasts. This technical guide provides a comprehensive overview of the DGDG biosynthesis pathway in plants, with a particular focus on the model organism Arabidopsis thaliana. It details the key enzymes, their subcellular localization, regulatory mechanisms, and the experimental protocols used for their study. Quantitative data on lipid composition under various conditions are presented in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved in DGDG metabolism. This document is intended to serve as a valuable resource for researchers in plant biology, lipid biochemistry, and for professionals in drug development seeking to understand and manipulate this fundamental biological pathway.

Introduction

Galactolipids, namely monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), are the most abundant lipids in the biosphere, constituting up to 80% of the membrane lipids in the green tissues of plants.[1] They are the primary constituents of the thylakoid membranes within chloroplasts, where they are essential for photosynthesis.[2] DGDG, a bilayer-forming lipid, is critical for the stabilization of photosynthetic complexes and the overall architecture of the thylakoid grana.[3]

In plants, the synthesis of DGDG is a multi-step process involving several key enzymes located in the chloroplast envelope membranes. The primary pathway involves the sequential glycosylation of a diacylglycerol (DAG) backbone. This guide will delve into the intricacies of the DGDG biosynthesis pathway, highlighting the roles of the core enzymes, the regulation of their activity, and the analytical techniques employed to investigate this vital metabolic route.

The DGDG Biosynthesis Pathway

The biosynthesis of DGDG in plants primarily occurs in the chloroplast envelope and involves three key enzymes: DGDG synthase 1 (DGD1), DGDG synthase 2 (DGD2), and SENSITIVE TO FREEZING 2 (SFR2), also known as galactolipid:galactolipid galactosyltransferase (GGGT).[4][5] DGD1 and DGD2 utilize UDP-galactose as the sugar donor, while SFR2 catalyzes a transgalactosylation reaction.

The UDP-Galactose-Dependent Pathway: DGD1 and DGD2

The main pathway for DGDG synthesis involves the transfer of a galactose moiety from UDP-galactose to MGDG. This reaction is catalyzed by two isoforms of DGDG synthase, DGD1 and DGD2.[4]

-

DGDG Synthase 1 (DGD1): DGD1 is the primary enzyme responsible for the bulk of DGDG synthesis under normal growth conditions.[6] It is an integral membrane protein located in the outer envelope of the chloroplast.[7][8] The dgd1 mutant of Arabidopsis exhibits a dramatic reduction in DGDG content (over 90% decrease), leading to impaired photosynthesis and stunted growth.[6]

-

DGDG Synthase 2 (DGD2): DGD2 is also located in the outer chloroplast envelope.[4] Under optimal growth conditions, the expression of DGD2 is low. However, its expression is strongly induced under phosphate-limiting conditions, where it plays a significant role in DGDG synthesis.[9][10] The dgd2 mutant shows no obvious phenotype under normal conditions, but the dgd1 dgd2 double mutant contains only trace amounts of DGDG and has a more severe phenotype than the dgd1 single mutant.[4][11]

The synthesis of DGDG via DGD1 and DGD2 can be summarized as follows:

MGDG + UDP-galactose → DGDG + UDP

The UDP-Galactose-Independent Pathway: SFR2/GGGT

An alternative pathway for DGDG synthesis exists, which is independent of UDP-galactose. This pathway is catalyzed by the enzyme SENSITIVE TO FREEZING 2 (SFR2), also known as galactolipid:galactolipid galactosyltransferase (GGGT).[2][12] SFR2 is located in the outer chloroplast envelope and catalyzes the transfer of a galactose moiety from one MGDG molecule to another, yielding DGDG and diacylglycerol (DAG).[4][12]

2 MGDG ⇌ DGDG + DAG

While this enzyme can synthesize DGDG, it does not contribute significantly to the net synthesis of galactolipids under normal growth conditions or during phosphate deprivation.[4][5] Instead, SFR2 plays a crucial role in the plant's response to freezing stress by producing oligogalactolipids that help stabilize membranes.[2]

Regulation of DGDG Biosynthesis by Phosphate Availability

Phosphate is an essential nutrient for plant growth, and its availability significantly influences lipid metabolism. Under phosphate-limiting conditions, plants remodel their membrane lipid composition to conserve phosphate. This involves the degradation of phospholipids and the concomitant increase in non-phosphorous galactolipids, primarily DGDG.[1][13]

The expression of both DGD1 and DGD2 is induced during phosphate deprivation.[14] However, the induction of DGD2 is much more pronounced, making it a key player in the synthesis of the extra DGDG required to replace phospholipids in various cellular membranes, including those outside the chloroplast.[1][9] This adaptive response is crucial for plant survival under phosphate-deficient conditions. The diacylglycerol (DAG) moieties released from phospholipid breakdown are utilized for the synthesis of DGDG.[13]

Quantitative Data on DGDG Content

The following tables summarize the quantitative data on DGDG content in Arabidopsis thaliana wild-type and mutant plants under different growth conditions. The data highlights the relative contributions of DGD1 and DGD2 to DGDG biosynthesis.

Table 1: Galactolipid Composition in Leaves of Arabidopsis Wild-Type and DGDG Synthase Mutants under Normal Growth Conditions

| Genotype | MGDG (mol %) | DGDG (mol %) | Reference(s) |

| Wild Type | 30.1 ± 1.5 | 15.2 ± 0.8 | [15] |

| dgd1 | 32.5 ± 1.8 | 1.4 ± 0.2 | [15] |

| dgd2 | 29.8 ± 1.2 | 14.9 ± 0.9 | [15] |

| dgd1 dgd2 | 33.1 ± 2.1 | trace | [15] |

Table 2: DGDG Content in Arabidopsis Wild-Type and Mutants under Phosphate-Sufficient (+Pi) and Phosphate-Deficient (-Pi) Conditions

| Genotype | Condition | DGDG (nmol/mg dry weight) | Reference(s) |

| Wild Type | +Pi | 58.3 ± 4.1 | [13][16] |

| Wild Type | -Pi | 100.2 ± 7.5 | [13][16] |

| dgd1 | +Pi | 5.2 ± 0.7 | [1] |

| dgd1 | -Pi | 35.0 ± 3.1 | [1] |

| dgd1 dgd2 | +Pi | trace | [4] |

| dgd1 dgd2 | -Pi | trace | [4] |

Experimental Protocols

This section provides detailed methodologies for the extraction, separation, and analysis of DGDG from plant tissues.

Lipid Extraction from Plant Leaves (Modified Bligh and Dyer Method)

This protocol is designed for the extraction of total lipids, including galactolipids, from plant leaves.

Materials:

-

Fresh plant leaves

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform

-

Methanol

-

1% KCl solution

-

Glass centrifuge tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen gas stream

-

Vortex mixer

Procedure:

-

Harvest approximately 1 g of fresh plant leaves and immediately freeze in liquid nitrogen to quench enzymatic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a glass centrifuge tube.

-

Add 3.75 ml of a chloroform:methanol (1:2, v/v) mixture and vortex thoroughly.

-

Add 1.25 ml of chloroform and vortex again.

-

Add 1.25 ml of 1% KCl solution and vortex to induce phase separation.

-

Centrifuge at 3,000 rpm for 5 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the lipids, using a Pasteur pipette and transfer it to a new glass tube.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.[6]

Separation of Galactolipids by Thin-Layer Chromatography (TLC)

This protocol describes the separation of polar lipids, including MGDG and DGDG, using one-dimensional TLC.

Materials:

-

Silica gel 60 TLC plates

-

TLC developing chamber

-

Lipid extract (from section 5.1)

-

Standard solutions of MGDG and DGDG

-

Developing solvent: acetone:toluene:water (91:30:8, v/v/v)

-

Visualization reagent: 0.001% primuline in 80% acetone or iodine vapor

-

UV light source

Procedure:

-

Pour the developing solvent into the TLC chamber to a depth of about 1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for at least 30 minutes.

-

Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.

-

Carefully spot the lipid extract and the standard solutions onto the origin line using a capillary tube or a microsyringe. Keep the spots small and allow the solvent to evaporate completely between applications.

-

Place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid.

-

Allow the solvent to ascend the plate until the solvent front is about 1 cm from the top.

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.

-

Allow the plate to dry completely in a fume hood.

-

Visualize the lipid spots by spraying with primuline solution and viewing under UV light, or by placing the plate in a chamber with iodine crystals.[5][6]

-

Identify the DGDG spot by comparing its migration distance (Rf value) to that of the DGDG standard.

Quantitative Analysis by Mass Spectrometry (MS)

Quantitative analysis of DGDG can be performed using various mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS).

General Workflow:

-

Sample Preparation: The lipid extract is typically subjected to further purification or derivatization depending on the specific MS method. For quantitative analysis, a known amount of an internal standard (e.g., a DGDG species with a unique fatty acid composition not present in the sample) is added to the extract.

-

Chromatographic Separation: The lipid extract is injected into a liquid chromatograph, where different lipid classes are separated based on their polarity. A reverse-phase or normal-phase column can be used.

-

Mass Spectrometric Analysis: The separated lipids are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for lipids. The mass spectrometer is operated in a mode that allows for the detection and quantification of specific DGDG molecular species (e.g., selected reaction monitoring, SRM).

-

Data Analysis: The abundance of each DGDG species is determined by integrating the peak area from the chromatogram. The concentration of DGDG in the original sample is calculated by comparing the peak area of the endogenous DGDG to that of the internal standard.[17][18]

Conclusion

The biosynthesis of DGDG is a fundamental process in plants, essential for the proper functioning of photosynthesis and overall plant health. The pathway is tightly regulated, particularly in response to environmental cues such as phosphate availability, demonstrating the remarkable metabolic flexibility of plants. This technical guide has provided a detailed overview of the core components of the DGDG biosynthesis pathway, quantitative data on lipid composition, and robust experimental protocols for its investigation. The provided diagrams offer a visual framework for understanding the complex interplay of enzymes and regulatory networks. A thorough understanding of this pathway is not only crucial for advancing our knowledge of plant biology but also holds potential for applications in crop improvement and the development of novel therapeutic agents.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 4. Disruption of the two digalactosyldiacylglycerol synthase genes DGD1 and DGD2 in Arabidopsis reveals the existence of an additional enzyme of galactolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 8. Galactosyltransferases Involved in Galactolipid Biosynthesis Are Located in the Outer Membrane of Pea Chloroplast Envelopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DGD2, an arabidopsis gene encoding a UDP-galactose-dependent digalactosyldiacylglycerol synthase is expressed during growth under phosphate-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantitative density gradient analysis by mass spectrometry (qDGMS) and complexome profiling analysis (ComPrAn) R package for the study of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. Quantitative Profiling of Arabidopsis Polar Glycerolipids in Response to Phosphorus Starvation. Roles of Phospholipases Dζ1 and Dζ2 in Phosphatidylcholine Hydrolysis and Digalactosyldiacylglycerol Accumulation in Phosphorus-Starved Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Guidelines for reporting quantitative mass spectrometry based experiments in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Blueprint of DGDG Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Digalactosyldiacylglycerol (DGDG) is a crucial glycolipid, predominantly found in the thylakoid membranes of chloroplasts, where it plays a vital role in photosynthesis and membrane stability. Understanding the precise cellular location of its synthesis is paramount for fields ranging from plant biology to the development of novel herbicides and drugs targeting lipid metabolism. This technical guide provides an in-depth exploration of the cellular machinery responsible for DGDG biosynthesis, supported by quantitative data, detailed experimental protocols, and visual workflows.

The Chloroplast Envelope: The Epicenter of DGDG Synthesis

The synthesis of DGDG is a multi-step process primarily localized to the chloroplast, the photosynthetic powerhouse of plant cells. Specifically, the key enzymes responsible for the final steps of DGDG formation reside in the chloroplast's double-membrane envelope. This envelope, comprising an inner and an outer membrane, acts as a dynamic interface between the chloroplast and the cytosol, regulating the transport of metabolites and lipids.

Key Enzymes and Their Precise Localization

Two primary enzymes, or synthases, are responsible for the production of DGDG in Arabidopsis thaliana: DGD1 and DGD2.

-

DGD1 (Digalactosyldiacylglycerol Synthase 1): This is the major isoform responsible for the bulk of DGDG synthesis under normal growth conditions.[1] Extensive research, including in vitro import experiments and immunodetection, has unequivocally localized DGD1 to the outer envelope membrane of the chloroplast .[2] Its insertion into the outer membrane is independent of the general import pathway and does not require a cleavable signal peptide.

-

DGD2 (Digalactosyldiacylglycerol Synthase 2): While contributing minimally to DGDG levels under optimal conditions, DGD2 plays a significant role during phosphate-limiting stress.[1][3] Similar to DGD1, DGD2 is also localized to the outer side of the chloroplast envelope membranes .[4][5] The expression of the DGD2 gene is strongly induced under phosphate deprivation, leading to an increase in DGDG that helps the plant adapt by replacing phospholipids in various membranes.[3]

The Role of the Endoplasmic Reticulum (ER)

While the final galactosylation steps occur in the chloroplast envelope, the endoplasmic reticulum (ER) is critically involved in providing the diacylglycerol (DAG) backbone for a significant portion of DGDG synthesis, a pathway known as the "eukaryotic pathway." This necessitates a sophisticated system of lipid trafficking between the ER and the chloroplast. Evidence suggests the existence of membrane contact sites (MCSs) , physical tethers between the ER and the chloroplast outer envelope, which may facilitate the efficient transfer of lipid precursors.

Quantitative Analysis of DGDG Synthesis

The relative contributions of DGD1 and DGD2 to the total DGDG pool are highly dependent on environmental conditions, particularly phosphate availability. The analysis of dgd1 and dgd2 mutants in Arabidopsis thaliana has provided valuable quantitative insights.

| Plant Line | Growth Condition | MGDG (mol %) | DGDG (mol %) | PG (mol %) | PC (mol %) | PE (mol %) |

| Wild Type | + Phosphate | 45.4 | 26.6 | 8.7 | 19.7 | 6.7 |

| - Phosphate | 38.0 | 38.2 | 3.4 | 10.8 | 4.0 | |

| dgd1 | + Phosphate | 53.0 | 1.3 | 11.8 | 27.2 | 13.4 |

| - Phosphate | 42.1 | 11.9 | 6.5 | 22.7 | 10.0 | |

| dgd2-1 | + Phosphate | 45.8 | 26.1 | 8.8 | 18.2 | 9.4 |

| - Phosphate | 39.5 | 37.9 | 2.6 | 13.9 | 5.5 | |

| dgd1 dgd2-1 | + Phosphate | 54.1 | <0.5 | 11.9 | 29.3 | 15.3 |

| - Phosphate | 48.6 | <0.5 | 4.6 | 28.7 | 14.6 |

Table 1: Polar lipid composition of wild-type and mutant Arabidopsis leaves under phosphate-sufficient (+ Phosphate) and phosphate-deficient (- Phosphate) conditions. Data adapted from Kelly et al., 2003.[6] PG: Phosphatidylglycerol, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine.

This data clearly demonstrates that DGD1 is responsible for the vast majority of DGDG synthesis under normal conditions, as the dgd1 mutant has only residual amounts of DGDG.[6] However, under phosphate starvation, the DGDG content in the dgd1 mutant increases significantly, highlighting the crucial role of DGD2 in this stress response.[6] The double mutant, dgd1 dgd2-1, is almost completely devoid of DGDG under both conditions, confirming that DGD1 and DGD2 are the primary enzymes for DGDG synthesis.[6]

| Membrane | Monogalactosyldiacylglycerol (MGDG) | Digalactosyldiacylglycerol (DGDG) | Phosphatidylcholine (PC) | Other Lipids |

| Outer Envelope | 27-46% | 18-33% | 7-30% | ~10% (Sulfolipids, etc.) |

| Inner Envelope | High (e.g., 79% in spinach) | Low | Low | ~21% (Phospholipids, Sulfolipids) |

| Thylakoid | High (e.g., 78% in spinach) | Low | Low | ~22% (Phospholipids, Sulfolipids) |

Table 2: Typical lipid composition of chloroplast membranes. Percentages can vary between plant species.[7][8]

Experimental Protocols for Localization Studies

Determining the subcellular localization of proteins like DGDG synthases requires a combination of biochemical and microscopic techniques. Below are detailed protocols for three key experimental approaches.

Chloroplast Isolation and Subfractionation

This method is fundamental for obtaining purified chloroplasts and separating their different compartments (envelope, stroma, thylakoids).

Protocol:

-

Plant Material: Use 3-4 week-old Arabidopsis thaliana plants grown under controlled conditions. It is advisable to keep the plants in the dark for 12-16 hours before harvesting to reduce starch content in the chloroplasts.

-

Homogenization: Harvest 50-100 g of leaves and homogenize them in a chilled blender with ice-cold grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, and 0.1% BSA).

-

Filtration: Filter the homogenate through several layers of Miracloth or nylon mesh to remove cell debris.

-

Differential Centrifugation: Centrifuge the filtrate at a low speed (e.g., 1,500 x g for 5 minutes) to pellet the chloroplasts.

-

Percoll Gradient Centrifugation: Resuspend the crude chloroplast pellet and layer it onto a pre-formed Percoll gradient (e.g., a 40%/85% step gradient or a continuous gradient). Centrifuge at a higher speed (e.g., 4,000 x g for 10 minutes) in a swinging-bucket rotor.[9] Intact chloroplasts will form a band at the interface of the Percoll layers.[9]

-

Washing: Carefully collect the intact chloroplast band and wash with import buffer to remove the Percoll.

-

Subfractionation (Optional): To separate the envelope membranes, lyse the intact chloroplasts by osmotic shock in a hypotonic buffer. Layer the lysate on a sucrose density gradient and centrifuge at high speed. The outer and inner envelope membranes will separate into distinct bands.

In Vitro Chloroplast Protein Import Assay

This assay determines if a protein is targeted to and imported into the chloroplast.

Protocol:

-

Precursor Protein Synthesis: The protein of interest (e.g., DGD1 or DGD2) is synthesized and radiolabeled (e.g., with ³⁵S-methionine) in an in vitro transcription/translation system, such as a wheat germ extract or rabbit reticulocyte lysate system.[10]

-

Import Reaction: Incubate the radiolabeled precursor protein with isolated, intact chloroplasts in an import buffer containing ATP at 25°C under light.[10]

-

Termination of Import: Stop the reaction at various time points by placing the tubes on ice and adding a stop buffer.

-

Protease Treatment: Treat a subset of the samples with a protease such as thermolysin. Thermolysin cannot cross the outer chloroplast membrane, so it will digest any protein that has not been fully imported.

-

Analysis: Re-isolate the chloroplasts, separate the proteins by SDS-PAGE, and detect the radiolabeled proteins by autoradiography or phosphorimaging. A protected, mature-sized band in the protease-treated samples indicates successful import into the chloroplast.

Immunogold Electron Microscopy

This high-resolution technique allows for the precise visualization of protein localization within the cellular ultrastructure. A pre-embedding approach is often used for membrane proteins.

Protocol:

-

Fixation: Fix small pieces of plant tissue (e.g., leaf sections) in a solution of paraformaldehyde and a low concentration of glutaraldehyde in a phosphate buffer. This step is critical for preserving both the antigenicity of the protein and the cellular ultrastructure.

-

Permeabilization: If targeting an intracellular epitope, gently permeabilize the tissue with a detergent like saponin or Triton X-100 to allow antibody penetration.[11]

-

Blocking: Incubate the tissue in a blocking solution (e.g., PBS with BSA and normal goat serum) to prevent non-specific antibody binding.[11]

-

Primary Antibody Incubation: Incubate the tissue with a primary antibody specific to the protein of interest (e.g., anti-DGD1).

-

Secondary Antibody Incubation: After washing, incubate the tissue with a secondary antibody conjugated to gold particles of a specific size (e.g., 10 nm).

-

Silver Enhancement (Optional): For smaller gold particles (e.g., 1.4 nm), a silver enhancement step can be used to increase their visibility.[12]

-

Post-fixation and Embedding: Post-fix the tissue with osmium tetroxide, dehydrate it through an ethanol series, and embed it in a resin such as Epon or Spurr's.[13]

-

Ultrathin Sectioning and Imaging: Cut ultrathin sections using an ultramicrotome, stain them with uranyl acetate and lead citrate, and visualize them using a transmission electron microscope (TEM). The gold particles will appear as electron-dense black dots, revealing the location of the target protein.

Visualizing the Pathways and Protocols

Diagrams created using the DOT language provide clear visual representations of the complex biological pathways and experimental workflows.

Caption: DGDG synthesis pathway in plant cells.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The digalactosyldiacylglycerol (DGDG) synthase DGD1 is inserted into the outer envelope membrane of chloroplasts in a manner independent of the general import pathway and does not depend on direct interaction with monogalactosyldiacylglycerol synthase for DGDG biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DGD2, an arabidopsis gene encoding a UDP-galactose-dependent digalactosyldiacylglycerol synthase is expressed during growth under phosphate-limiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disruption of the two digalactosyldiacylglycerol synthase genes DGD1 and DGD2 in Arabidopsis reveals the existence of an additional enzyme of galactolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Disruption of the Two Digalactosyldiacylglycerol Synthase Genes DGD1 and DGD2 in Arabidopsis Reveals the Existence of an Additional Enzyme of Galactolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chloroplast membrane - Wikipedia [en.wikipedia.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of Protein Import into Chloroplasts Isolated from Stressed Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of protocols for pre-embedding immunogold electron microscopy of neurons in cell cultures and brains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TEM Immunogold Labeling Protocol: Pre-embedding Method - IHC WORLD [ihcworld.com]

- 13. 5.2. Preembedding immunogold method for electron microscopy [bio-protocol.org]

DGDG fatty acid composition in Arabidopsis

An In-depth Technical Guide to the Digalactosyldiacylglycerol (DGDG) Fatty Acid Composition in Arabidopsis thaliana

Introduction

Digalactosyldiacylglycerol (DGDG) is a major structural glycerolipid found in the photosynthetic thylakoid membranes of chloroplasts in plants and algae.[1][2][3] Constituting approximately 25-30% of total thylakoid lipids, DGDG plays a crucial role in the structural integrity and function of the photosynthetic machinery.[4] Its bilayer-forming property is essential for the stabilization of the thylakoid membrane, and it is directly involved in the architecture of photosystem complexes.[3] The specific fatty acid composition of DGDG is critical for maintaining membrane fluidity and supporting optimal photosynthetic activity under various environmental conditions. This guide provides a detailed overview of the DGDG biosynthetic pathways, its quantitative fatty acid profile, and the experimental protocols used for its analysis in the model plant Arabidopsis thaliana.

DGDG Biosynthesis and Fatty Acid Signatures

The final fatty acid composition of DGDG in Arabidopsis is determined by the interplay of two major pathways for glycerolipid synthesis: the prokaryotic and eukaryotic pathways.[3][5][6][7] These pathways produce distinct diacylglycerol (DAG) precursors that are subsequently used for galactolipid synthesis in the chloroplast envelope.

-

Prokaryotic Pathway: This pathway operates entirely within the chloroplast.[3][6] It generates DAG with a C18 fatty acid (typically 18:1) at the sn-1 position and a C16 fatty acid (typically 16:0) at the sn-2 position of the glycerol backbone. These fatty acids are then desaturated to form the characteristic 18:3/16:3 molecular species of Monogalactosyldiacylglycerol (MGDG).

-

Eukaryotic Pathway: This pathway involves the export of fatty acids from the plastid to the endoplasmic reticulum (ER), where they are incorporated into phosphatidylcholine (PC).[3][7] After modification and desaturation, DAG is generated, typically containing C18 fatty acids at both the sn-1 and sn-2 positions. This eukaryotic DAG is then imported back into the chloroplast for galactolipid synthesis.[7]

In the chloroplast envelope, MGDG synthase (MGD1), located in the inner membrane, synthesizes MGDG from DAG and UDP-galactose.[7][8] Subsequently, DGDG synthases (DGD1 and DGD2), located in the outer envelope membrane, catalyze the transfer of a second galactose from UDP-galactose to MGDG to form DGDG.[8][9][10]

While Arabidopsis is a "16:3 plant," meaning a significant portion of its MGDG is derived from the prokaryotic pathway, its DGDG is predominantly synthesized via the eukaryotic pathway.[10] This results in DGDG molecular species being dominated by 18:3/18:3, with a much lower proportion of C16 fatty acids compared to MGDG.[8][10] DGD1 is the primary enzyme responsible for the bulk of DGDG synthesis under normal conditions, while DGD2 plays a more significant role during phosphate deprivation, where DGDG is synthesized to substitute for phospholipids in extraplastidic membranes.[1][8][10]

Quantitative Fatty Acid Composition

The fatty acid profile of DGDG in wild-type Arabidopsis thaliana leaves is characterized by a high degree of unsaturation, dominated by α-linolenic acid (18:3). The contribution from the prokaryotic pathway is evident from the presence of C16 fatty acids, particularly 16:0, as 16:3 is found in much lower quantities in DGDG compared to MGDG.

Table 1: Typical Fatty Acid Composition of DGDG in Arabidopsis thaliana Leaves (mol %)

| Fatty Acid | Notation | Typical Mole Percent (%) |

| Palmitic Acid | 16:0 | 10 - 18% |

| Hexadecatrienoic Acid | 16:3 | < 5% |

| Stearic Acid | 18:0 | < 2% |

| Oleic Acid | 18:1 | < 3% |

| Linoleic Acid | 18:2 | 5 - 10% |

| α-Linolenic Acid | 18:3 | 65 - 80% |

Note: Values are compiled estimates from literature and can vary based on plant age, growth conditions, and specific ecotype. The data primarily reflects the dominance of eukaryotic pathway precursors (18:3/18:3) and prokaryotic precursors (18:3/16:0) in DGDG synthesis.[4][11][12]

Experimental Protocol for DGDG Fatty Acid Analysis

The accurate determination of the fatty acid composition of DGDG requires a multi-step protocol involving lipid extraction, chromatographic separation, and derivatization, followed by gas chromatography.

Total Lipid Extraction

To prevent enzymatic degradation of lipids by phospholipases upon tissue disruption, a rapid inactivation step is critical.[13]

-

Harvesting: Harvest approximately 30-50 mg of fresh leaf tissue from 4-week-old Arabidopsis plants.[2]

-

Enzyme Inactivation: Immediately immerse the harvested leaves into a glass tube containing 3 mL of pre-heated (75°C) isopropanol with 0.01% butylated hydroxytoluene (BHT) as an antioxidant.[13][14] Incubate at 75°C for 15 minutes.

-

Extraction: After cooling to room temperature, add 1.5 mL of chloroform and 0.6 mL of water to the tube.[13] Agitate vigorously for 1 hour.

-

Phase Separation: Centrifuge the mixture to separate the phases. The lower chloroform phase, containing the total lipids, is carefully transferred to a new glass tube.

-

Re-extraction: The remaining plant material can be re-extracted with chloroform:methanol (2:1, v/v) to ensure complete recovery of lipids.[13][14] The chloroform phases are then pooled.

-

Washing: The pooled extract can be washed with 1 M KCl to remove non-lipid contaminants.[14] The final, purified lower phase is dried under a stream of nitrogen gas.

Separation of DGDG by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use a pre-coated Silica Gel 60 TLC plate.

-

Sample Application: Re-dissolve the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v). Carefully spot the extract onto the origin line of the TLC plate.

-

Development: Place the plate in a TLC chamber saturated with a developing solvent system suitable for polar lipids, such as acetone:toluene:water (91:30:7.5, v/v/v) .[2][15] Allow the solvent front to migrate to near the top of the plate.

-

Visualization: Dry the plate and visualize the lipid bands. For subsequent analysis, a non-destructive method is required. Spraying with a 0.05% primuline solution in 80% acetone and viewing under UV light will reveal lipid spots without altering them.[15][16][17] DGDG can be identified by comparing its migration distance (Rf value) to a known standard run on the same plate.

-

Isolation: Carefully scrape the silica area corresponding to the DGDG band into a clean glass tube.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Reaction: Add a reagent such as 1.25 M HCl in methanol directly to the scraped silica containing the DGDG.[15]

-

Incubation: Seal the tube and heat at 80-85°C for 1-2 hours to convert the fatty acids into their corresponding methyl esters (FAMEs).[2][15]

-

Extraction of FAMEs: After cooling, add 1 mL of 0.9% NaCl and 1 mL of hexane.[2] Vortex vigorously to extract the FAMEs into the upper hexane phase.

-

Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC analysis.[2]

Analysis by Gas Chromatography (GC)

-

Instrumentation: Use a gas chromatograph equipped with a polar capillary column (e.g., Omegawax) and a Flame Ionization Detector (FID).[18]

-

Injection: Inject 1 µL of the FAMEs sample into the GC.[18]

-

Separation: The FAMEs are separated based on their chain length and degree of unsaturation. Shorter and more saturated FAMEs elute earlier.[19]

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times to those of a known FAME standard mixture.[19] The area of each peak is proportional to the amount of that fatty acid. An internal standard (e.g., pentadecanoic acid, 15:0), added before transesterification, is used to calculate the absolute or relative molar amounts of each fatty acid.[2]

References

- 1. pnas.org [pnas.org]

- 2. Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluxes through the prokaryotic and eukaryotic pathways of lipid synthesis in the '16:3' plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Galactolipid deficiency and abnormal chloroplast development in the Arabidopsis MGD synthase 1 mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 8. pnas.org [pnas.org]

- 9. Disruption of the two digalactosyldiacylglycerol synthase genes DGD1 and DGD2 in Arabidopsis reveals the existence of an additional enzyme of galactolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. k-state.edu [k-state.edu]

- 14. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 15. Engineering the production of conjugated fatty acids in Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Thin layer chromatography | Cyberlipid [cyberlipid.gerli.com]

- 18. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 19. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Digalactosyldiacylglycerol (DGDG) in Plant Adaptation to Phosphate Starvation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical function of digalactosyldiacylglycerol (DGDG) in plant responses to phosphate (Pi) starvation. Under phosphate-limiting conditions, plants undertake extensive metabolic reprogramming, including the remodeling of cellular membranes. This guide details the biosynthesis of DGDG, its accumulation in various membrane systems, and its physiological significance in conserving phosphate, an essential but often scarce nutrient. The content is tailored for researchers, scientists, and professionals in drug development seeking a deeper understanding of plant lipid metabolism under nutrient stress.

Introduction: The Phosphate Scarcity Problem and Membrane Lipid Remodeling

Phosphorus is an indispensable macronutrient for plant growth and development, serving as a key component of nucleic acids, ATP, and phospholipids. However, phosphate availability in many soils is low, posing a significant constraint on plant productivity. To cope with phosphate deficiency, plants have evolved intricate adaptive strategies, one of the most prominent being the remodeling of membrane lipids. This process involves the replacement of phospholipids with non-phosphorous glycolipids, thereby liberating phosphate from membrane structures for other vital cellular functions. At the heart of this adaptation is the accumulation of the galactolipid, digalactosyldiacylglycerol (DGDG).

Under phosphate-sufficient conditions, DGDG is predominantly found in the plastid membranes, particularly the thylakoids, where it plays a crucial role in photosynthesis. However, upon phosphate starvation, DGDG synthesis is markedly induced, and it accumulates in extraplastidic membranes, including the plasma membrane and mitochondria, effectively substituting for phospholipids like phosphatidylcholine (PC).[1][2] This substitution is a key survival mechanism, allowing plants to maintain membrane integrity and function while recycling phosphate.[3]

Quantitative Changes in Lipid Composition Under Phosphate Starvation

Phosphate starvation triggers a significant shift in the glycerolipid profile of plant tissues. The most notable changes are a decrease in the abundance of major phospholipids and a concurrent increase in the content of DGDG. The extent of this lipid remodeling can vary between different plant organs, with roots often exhibiting a more pronounced response than shoots.

The following table summarizes the quantitative changes in the polar glycerolipid composition of Arabidopsis thaliana rosettes and roots in response to phosphate starvation, based on data from Li et al. (2006).[4]

| Lipid Class | Rosettes (+P) (nmol/mg dry weight) | Rosettes (-P) (nmol/mg dry weight) | % Change in Rosettes | Roots (+P) (nmol/mg dry weight) | Roots (-P) (nmol/mg dry weight) | % Change in Roots |

| Phospholipids | ||||||

| Phosphatidylcholine (PC) | 20.5 | 17.1 | -16.6% | 15.8 | 7.7 | -51.3% |

| Phosphatidylethanolamine (PE) | 7.4 | 5.2 | -29.7% | 10.2 | 3.6 | -64.7% |

| Phosphatidylglycerol (PG) | 8.2 | 5.9 | -28.0% | 2.9 | 1.5 | -48.3% |

| Phosphatidylinositol (PI) | 3.5 | 3.3 | -5.7% | 3.5 | 1.5 | -57.1% |

| Phosphatidic Acid (PA) | 0.8 | 0.9 | +12.5% | 1.3 | 0.7 | -46.2% |

| Galactolipids | ||||||

| Monogalactosyldiacylglycerol (MGDG) | 31.2 | 30.1 | -3.5% | 1.1 | 1.9 | +72.7% |

| Digalactosyldiacylglycerol (DGDG) | 15.3 | 26.3 | +71.9% | 0.8 | 8.8 | +1000% |

Data sourced from Li et al. (2006).[4]

DGDG Biosynthesis and its Regulation

The accumulation of DGDG under phosphate starvation is a result of the induction of its biosynthetic pathway. DGDG is synthesized from monogalactosyldiacylglycerol (MGDG) by the action of DGDG synthases.

Signaling Pathway Leading to DGDG Synthesis

The plant's response to phosphate starvation is orchestrated by a complex signaling network. A central player in this network is the transcription factor PHOSPHATE STARVATION RESPONSE 1 (PHR1).[5][6] Upon perception of low phosphate levels, PHR1 binds to the promoters of a large number of phosphate starvation-inducible (PSI) genes, including those involved in lipid remodeling.

Key Enzymes in DGDG Biosynthesis

Several key enzymes are involved in the synthesis of DGDG, particularly under phosphate starvation:

-

DGDG Synthase 1 (DGD1): This is the primary enzyme responsible for DGDG synthesis in photosynthetic tissues under normal conditions. Its expression is also induced during phosphate starvation.

-

DGDG Synthase 2 (DGD2): The expression of DGD2 is strongly induced by phosphate starvation, and it plays a major role in the synthesis of DGDG that accumulates in extraplastidic membranes.

-

Monogalactosyldiacylglycerol Synthases (MGD2 and MGD3): The expression of these MGDG synthases is also upregulated during phosphate starvation, providing the MGDG substrate for DGDG synthesis.

-

Phospholipases (e.g., PLDζ2, NPC4): These enzymes are responsible for the breakdown of phospholipids, releasing diacylglycerol (DAG) which can then be used as a backbone for the synthesis of galactolipids.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of DGDG under phosphate starvation.

Lipid Extraction and Analysis

Accurate quantification of lipid species is crucial for understanding membrane remodeling. The following protocol is adapted for the extraction of lipids from Arabidopsis thaliana tissues for subsequent analysis by mass spectrometry.

Protocol:

-

Sample Collection and Inactivation of Lipases: Harvest approximately 100 mg of plant tissue and immediately freeze it in liquid nitrogen to halt metabolic activity. To inactivate lipolytic enzymes, transfer the frozen tissue to a tube containing 2 mL of pre-heated (75°C) isopropanol with 0.01% butylated hydroxytoluene (BHT). Incubate at 75°C for 15 minutes.

-

Lipid Extraction: After cooling to room temperature, add 1 mL of chloroform and 0.8 mL of water to the tube. Shake vigorously for 1 hour at room temperature.

-

Phase Separation: Centrifuge the mixture at 5,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Collection of Lipid Extract: Carefully collect the lower, chloroform phase containing the lipids and transfer it to a new glass tube.

-

Re-extraction: Add 2 mL of chloroform:methanol (2:1, v/v) to the remaining plant material, shake for 30 minutes, and centrifuge again. Collect the lower phase and combine it with the first extract.

-

Washing: Add 1 mL of 1 M KCl to the combined lipid extract, vortex briefly, and centrifuge. Discard the upper aqueous phase.

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen gas. The dried lipid film can be stored at -80°C until analysis.

-

Analysis: For analysis by liquid chromatography-mass spectrometry (LC-MS), reconstitute the dried lipids in a suitable solvent, such as methanol:chloroform (1:1, v/v).

Gene Expression Analysis by RT-qPCR

To quantify the expression levels of genes involved in DGDG synthesis, Reverse Transcription Quantitative PCR (RT-qPCR) is the method of choice.

Protocol:

-

RNA Extraction: Extract total RNA from plant tissues grown under phosphate-sufficient and phosphate-deficient conditions using a commercially available kit or a standard Trizol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for your target genes (e.g., DGD1, DGD2, MGD2, MGD3) and a reference gene (e.g., ACTIN2 or UBIQUITIN10).

-

Thermal Cycling: Perform the qPCR in a real-time PCR detection system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the phosphate-starved and control samples.

Subcellular Fractionation for Membrane Lipid Analysis

To investigate the localization of DGDG in different cellular compartments, subcellular fractionation is performed to isolate specific organelles.

Protocol Outline:

-

Homogenization: Homogenize fresh plant tissue in a cold grinding buffer containing osmoticum (e.g., sucrose), a buffer (e.g., HEPES), and protease inhibitors.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to sequentially pellet different organelles based on their size and density.

-

A low-speed spin (e.g., 1,000-3,000 x g) will pellet nuclei, chloroplasts, and cell debris.

-

A subsequent medium-speed spin (e.g., 10,000-12,000 x g) of the supernatant will pellet mitochondria.

-

An ultracentrifugation step (e.g., 100,000 x g) of the resulting supernatant will pellet the microsomal fraction, which contains the plasma membrane, endoplasmic reticulum, and Golgi apparatus.

-

-

Membrane Purification: For higher purity, specific membrane fractions can be further purified using techniques like sucrose density gradient centrifugation or aqueous two-phase partitioning for the plasma membrane.

-

Lipid Analysis: Extract lipids from each purified fraction as described in section 4.1 and analyze the lipid composition to determine the subcellular distribution of DGDG.

Conclusion and Future Directions

The replacement of phospholipids with DGDG is a fundamental adaptive response of plants to phosphate-limited environments. This process of membrane remodeling underscores the metabolic flexibility of plants and highlights the intricate regulatory networks that govern nutrient homeostasis. A thorough understanding of the molecular mechanisms underlying DGDG synthesis and its role in stress tolerance can open new avenues for developing crops with enhanced nutrient use efficiency and resilience to environmental challenges.

Future research in this area could focus on:

-

Elucidating the precise mechanisms of DGDG transport from its site of synthesis in the plastid to extraplastidic membranes.

-

Identifying novel regulatory components of the phosphate starvation signaling pathway that control lipid remodeling.

-

Exploring the potential for engineering plant lipid metabolism to improve crop performance in low-phosphate soils.

By continuing to unravel the complexities of DGDG function, we can move closer to developing sustainable agricultural practices and ensuring food security in a world with finite resources.

References

- 1. Quantitative profiling of Arabidopsis polar glycerolipids in response to phosphorus starvation. Roles of phospholipases D zeta1 and D zeta2 in phosphatidylcholine hydrolysis and digalactosyldiacylglycerol accumulation in phosphorus-starved plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Profiling Extraction Method for Arabidopsis Leaves - Kansas Lipidomics Research Center [k-state.edu]

- 3. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Profiling of Arabidopsis Polar Glycerolipids in Response to Phosphorus Starvation. Roles of Phospholipases Dζ1 and Dζ2 in Phosphatidylcholine Hydrolysis and Digalactosyldiacylglycerol Accumulation in Phosphorus-Starved Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The transcription factor PHR1 regulates lipid remodeling and triacylglycerol accumulation in Arabidopsis thaliana during phosphorus starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The transcription factor PHR1 regulates lipid remodeling and triacylglycerol accumulation in Arabidopsis thaliana during phosphorus starvation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Digalactosyldiacylglycerol (DGDG) in Plant Stress Response: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digalactosyldiacylglycerol (DGDG) is a major structural lipid of chloroplast thylakoid membranes, essential for photosynthesis. Emerging research has illuminated its critical and dynamic role in mediating plant responses to a wide array of both abiotic and biotic stressors. This technical guide provides an in-depth analysis of DGDG's involvement in stress signaling, membrane remodeling, and the activation of defense pathways. We consolidate quantitative data on DGDG modulation under stress, detail key experimental protocols for its analysis, and present visualized signaling and experimental workflows to offer a comprehensive resource for researchers in plant biology and stress physiology.

Introduction: DGDG Beyond a Structural Component

Digalactosyldiacylglycerol (DGDG) is a non-phosphorous glycolipid that, along with monogalactosyldiacylglycerol (MGDG), constitutes the bulk of lipids in the photosynthetic membranes of plants and algae[1]. Synthesized in the chloroplast envelope, DGDG is crucial for the structural integrity of thylakoids and the proper functioning of photosynthetic complexes like Photosystem II (PSII)[2]. While its structural importance is well-established, DGDG is not a static component. Plants actively modulate DGDG content and its ratio relative to MGDG (MGDG:DGDG) to adapt and signal under adverse environmental conditions. This response is pivotal for surviving stresses such as phosphate starvation, drought, salinity, temperature extremes, and pathogen attack.

DGDG in Abiotic Stress Response

Plants alter their membrane lipid composition to maintain cellular function under abiotic stress. DGDG plays a central role in this membrane remodeling, particularly by influencing membrane stability and acting as a precursor or trigger for signaling pathways.

Phosphate (Pi) Starvation

Under phosphate-limiting conditions, plants initiate a phosphate starvation response (PSR) to conserve and remobilize internal phosphate. A key strategy is the replacement of phospholipids in cellular membranes with non-phosphorous lipids[1].

-

Lipid Remodeling: DGDG synthesis is strongly induced via the upregulation of DGDG synthase genes, particularly DGD2[3]. This newly synthesized DGDG is exported from the chloroplast to extraplastidial membranes, such as the plasma membrane and tonoplast, where it substitutes for phospholipids like phosphatidylcholine (PC)[1]. This conserves phosphate for essential processes like nucleic acid and ATP synthesis. In Arabidopsis roots under phosphate starvation, DGDG content can increase by as much as 10-fold[4].

-

Signaling: The remodeling process and the associated change in the MGDG:DGDG ratio in the chloroplast envelope are hypothesized to trigger downstream signaling, including the activation of the jasmonic acid (JA) pathway[5][6].

Drought Stress

Maintaining membrane integrity is critical for cell survival during water deficit. Plants often respond to drought by increasing the proportion of bilayer-forming lipids to stabilize membranes.

-

Membrane Stabilization: Drought-tolerant cultivars, such as in cowpea, exhibit a notable increase in DGDG content in leaves upon stress[7]. This leads to an increased DGDG/MGDG ratio[2]. MGDG is a non-bilayer-forming lipid, while DGDG is a bilayer-forming lipid. An increase in the DGDG/MGDG ratio enhances the stability of the lamellar structure of chloroplast membranes, mitigating damage from dehydration[2][6].

-

Gene Expression: Studies in cowpea have shown that drought stress stimulates the accumulation of messenger RNA for galactolipid synthase genes, including DGD1 and DGD2, indicating transcriptional upregulation of DGDG biosynthesis[7].

Salinity Stress

High salt concentrations impose both osmotic and ionic stress. Similar to drought, maintaining membrane stability is a key adaptive response.

-

Lipid Ratio Adjustment: Salt-tolerant plants tend to maintain or increase their DGDG/MGDG ratio to enhance thylakoid membrane stability[8]. In tobacco, salt stress leads to a greater reduction in MGDG compared to DGDG, resulting in an overall increase in the DGDG/MGDG ratio[8]. This adjustment is considered an adaptive strategy to preserve the function of membrane-bound proteins under ionic stress.

Temperature Stress (Cold and Heat)

Temperature extremes compromise membrane fluidity and the function of photosynthetic complexes.

-

Cold Acclimation: During cold acclimation, plants often decrease the MGDG/DGDG ratio[5]. While the total amount of DGDG may not significantly increase, its proportion relative to MGDG is adjusted to remodel membranes in response to low temperatures[5]. Under severe freezing stress, the enzyme SENSITIVE TO FREEZING 2 (SFR2), a galactolipid:galactolipid galactosyltransferase, is activated. SFR2 converts MGDG into DGDG and other oligogalactolipids, which helps prevent membrane fusion and cellular damage during freezing[3][9].

-

Thermotolerance: The ability to acquire thermotolerance has been directly linked to the DGDG level and the DGDG/MGDG ratio. In Arabidopsis mutants with reduced DGDG synthase 1 (dgd1) activity, both basal and acquired thermotolerance are compromised. This thermosensitivity is associated with an inability to increase the DGDG/MGDG ratio upon exposure to sublethal heat treatment.

DGDG in Biotic Stress Response

DGDG's role in biotic stress is intrinsically linked to the jasmonic acid (JA) signaling pathway, a central hormonal cascade for defense against pathogens and insect herbivores[10][11][12].

-

Systemic Acquired Resistance (SAR): DGDG is essential for the accumulation of nitric oxide (NO) and salicylic acid (SA), two key signaling molecules in SAR. The Arabidopsis dgd1 mutant is impaired in pathogen-induced SA accumulation, indicating a crucial role for DGDG in orchestrating this broad-spectrum defense response[2].

-

Jasmonic Acid (JA) Signaling Trigger: A primary mechanism linking DGDG to stress is the regulation of JA biosynthesis. A high MGDG:DGDG ratio, which occurs in dgd1 mutants or potentially under various stress conditions that disrupt galactolipid homeostasis, is a primary trigger for JA overproduction[4][13][14]. This suggests that the balance of these two lipids in the chloroplast membrane acts as a sensor that can initiate a systemic defense signal. This JA production enhances resistance to insect herbivory and certain pathogens[6].

Quantitative Data on DGDG Content Under Stress

The following tables summarize quantitative changes in DGDG content and related lipid ratios in various plant species under different stress conditions, as reported in the literature.

Table 1: DGDG and Lipid Ratio Changes under Abiotic Stress

| Stress Type | Plant Species | Tissue | Change in DGDG Content | Change in DGDG/MGDG Ratio | Reference(s) |

| Drought | Arabidopsis thaliana | Leaves | Increase from 16.2% to 20.7% of total polar lipids | Increase from 0.46 to 1.09 | [15] |

| Drought (PEG) | Triticum aestivum (Wheat) | Leaves | Sustained increase over stress period | Increased significantly after 3 days of stress | [2][16] |

| Drought | Vigna unguiculata (Cowpea) | Leaves | Increased (in tolerant cultivar) | Increased | [7] |

| Salinity (NaCl) | Nicotiana tabacum (Tobacco) | Leaves | Decreased by 9% (tolerant line) vs 12% (WT) | Increased in all lines | [8] |

| Salinity | Salicornia perennans | Shoots | Increased in high salinity ecotype | Decreased | [17] |

| Phosphate Starvation | Arabidopsis thaliana | Roots | ~10-fold increase | - | [4] |

| Phosphate Starvation | Medicago truncatula | Roots & Nodules | Significantly increased | - | [11][18] |

| Cold Acclimation | Arabidopsis thaliana | Leaves | No significant change in total content | Decreased | [3][5] |

Note: Values are illustrative of trends reported in cited literature. Absolute values can vary based on stress severity, duration, and analytical methods.

Signaling Pathways Involving DGDG

DGDG's role in stress signaling is multifaceted, involving direct membrane effects and the initiation of hormonal cascades. The most well-characterized pathway is its regulation of jasmonic acid biosynthesis.

The MGDG:DGDG Ratio as a Stress Sensor for JA Synthesis

Under normal conditions, the ratio of MGDG to DGDG is tightly controlled. A significant increase in this ratio, caused by either a deficiency in DGDG synthesis (e.g., in dgd1 mutants) or potentially by stress-induced lipase activity, acts as a trigger for the JA signaling cascade[2][13][14].

This pathway illustrates that a disruption in the MGDG:DGDG balance within the chloroplast envelope is a key initiating event. This imbalance is hypothesized to increase the availability of MGDG as a substrate for specific lipases, leading to the release of α-linolenic acid, the precursor for JA biosynthesis[8][11]. The subsequent enzymatic cascade, involving Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC), occurs within the chloroplast to produce 12-oxo-phytodienoic acid (OPDA), which is then transported to the peroxisome for final conversion into JA[5].

Experimental Protocols

Accurate analysis of DGDG requires robust protocols for lipid extraction, separation, and quantification. Below are detailed methodologies for these key experiments.

General Experimental Workflow

The overall process for analyzing DGDG in response to plant stress follows a multi-step workflow from sample collection to data interpretation.

Protocol 1: Total Lipid Extraction

This protocol is based on established chloroform:methanol extraction methods, designed to inactivate lipases and efficiently extract polar lipids.

-

Sample Preparation: Harvest 100-200 mg of plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen to halt enzymatic activity. Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

-

Lipase Inactivation: Transfer the frozen powder to a glass tube containing 3 mL of hot isopropanol (75°C) with 0.01% butylated hydroxytoluene (BHT) as an antioxidant. Incubate at 75°C for 15 minutes.

-

Initial Extraction: Add 1.5 mL of chloroform and 0.6 mL of water to the tube. Shake vigorously for 1 hour at room temperature.

-

Phase Separation: Add 1.5 mL of chloroform and 1.5 mL of 1 M KCl. Vortex thoroughly and centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

-

Re-extraction: Add 2 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower phase again, pooling it with the first extract.

-

Drying: Evaporate the pooled chloroform to complete dryness under a gentle stream of nitrogen gas. The dried lipid film can be stored at -20°C under nitrogen or argon.

Protocol 2: DGDG Quantification via TLC and GC-FID

This method physically separates lipid classes before quantification based on their fatty acid methyl esters (FAMEs).

-

TLC Plate Preparation: Use silica gel 60 TLC plates. Activate by baking at 110°C for 1 hour immediately before use.

-

Sample Loading: Resuspend the dried lipid extract (from Protocol 6.2) in a small, known volume of chloroform (e.g., 200 µL). Spot the sample onto the origin line of the TLC plate. Also spot known amounts of a purified DGDG standard for identification.

-

Chromatography: Develop the plate in a sealed chromatography tank containing a solvent system of chloroform:methanol:acetic acid:water (85:15:10:3.5, v/v/v/v). Allow the solvent front to migrate to approximately 1 cm from the top of the plate.

-

Visualization: Dry the plate and visualize the lipid spots by placing it in a tank containing iodine vapor. The lipids will appear as yellow-brown spots. Lightly circle the spot corresponding to the DGDG standard.

-